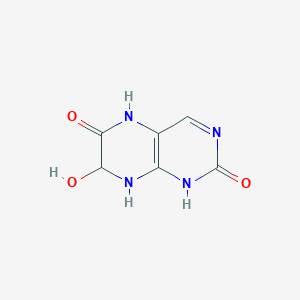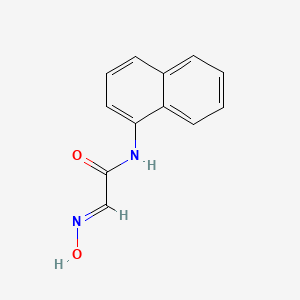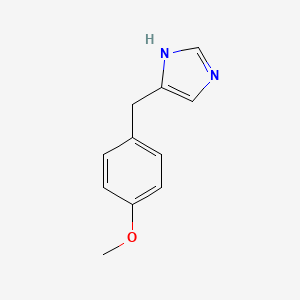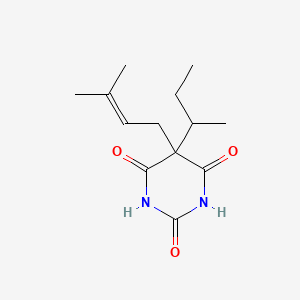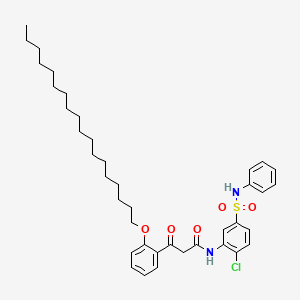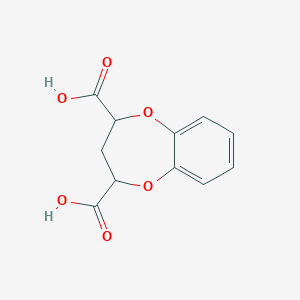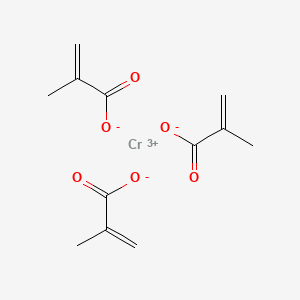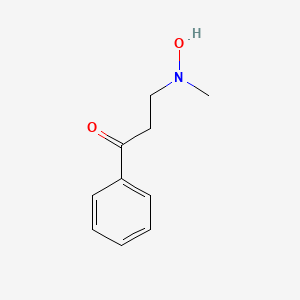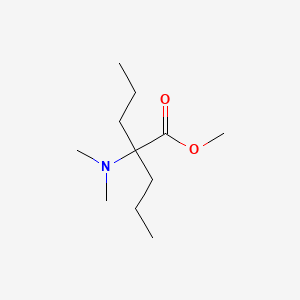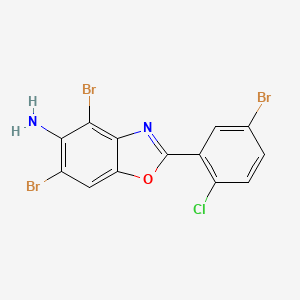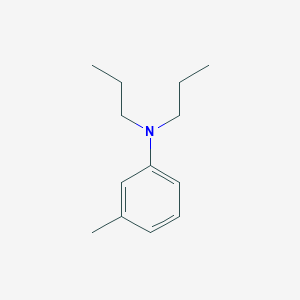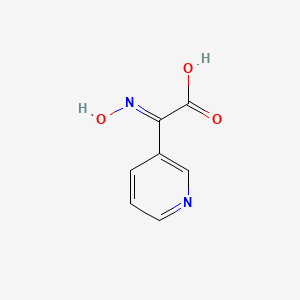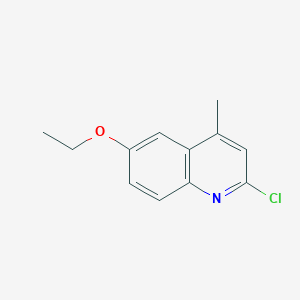
Sulprofos sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulprofos sulfone is a chemical compound known for its role as a metabolite of sulprofos, a chiral molecule used primarily as a pesticide. The compound has a molecular formula of C₁₂H₁₉O₄PS₃ and a molecular mass of 354.45 g/mol . This compound is recognized for its environmental and ecotoxicological implications, although it is not widely used in industrial applications .
Vorbereitungsmethoden
Sulprofos sulfone can be synthesized through various methods, including:
Oxidation of Sulfides: This classical method involves the oxidation of sulfides to sulfones using oxidizing agents such as hydrogen peroxide, often catalyzed by metals like niobium carbide.
Aromatic Sulfonylation: This method involves the sulfonylation of aromatic compounds using sulfonyl chlorides.
Alkylation/Arylation of Sulfinates: This method involves the alkylation or arylation of sulfinates to form sulfones.
Addition to Alkenes and Alkynes: Sulfones can also be synthesized by adding sulfonyl radicals to alkenes or alkynes.
Analyse Chemischer Reaktionen
Sulprofos sulfone undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Sulprofos sulfone has various applications in scientific research, including:
Organic Synthesis: Sulfones are versatile intermediates in organic synthesis and are used in the construction of biologically active molecules and functional materials.
Pharmaceuticals: Sulfones are used in the synthesis of drugs, such as the anti-cancer drug bicalutamide and the antibiotic thiamphenicol.
Agrochemicals: Sulfones are used in the synthesis of herbicides like cafenstrole.
Polymers: Sulfones are used in the production of high-performance polymers like polyethersulfone (PES).
Wirkmechanismus
The mechanism of action of sulprofos sulfone involves its role as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase. This inhibition prevents the normal substrate, para-aminobenzoic acid (PABA), from binding, which is necessary for the synthesis of folic acid in bacteria . This mechanism is similar to that of sulfonamide drugs, which exhibit antibacterial properties by inhibiting folic acid synthesis .
Vergleich Mit ähnlichen Verbindungen
Sulprofos sulfone can be compared with other similar compounds, such as:
Sulfoxides: Sulfoxides are less oxidizing and more acidic than sulfones.
Sulfonamides: Sulfonamides are used as antimicrobial drugs and share a similar mechanism of action by inhibiting folic acid synthesis.
Disulfides: Disulfides are used as synthetic intermediates and have applications in pharmaceuticals and natural products.
This compound is unique in its specific applications and chemical properties, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
58877-92-2 |
|---|---|
Molekularformel |
C12H19O4PS3 |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
ethoxy-(4-methylsulfonylphenoxy)-propylsulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H19O4PS3/c1-4-10-19-17(18,15-5-2)16-11-6-8-12(9-7-11)20(3,13)14/h6-9H,4-5,10H2,1-3H3 |
InChI-Schlüssel |
ZMGHMSULFNEJCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSP(=S)(OCC)OC1=CC=C(C=C1)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


